molecular formula C11H14O2 B12110706 2-Propen-1-ol, 3-(4-ethoxyphenyl)-

2-Propen-1-ol, 3-(4-ethoxyphenyl)-

Cat. No.: B12110706
M. Wt: 178.23 g/mol
InChI Key: GFSWFUCBLILOSX-ONEGZZNKSA-N
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Description

2-Propen-1-ol, 3-(4-ethoxyphenyl)- is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a propen-1-ol group attached to a 4-ethoxyphenyl ring. It is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(4-ethoxyphenyl)- typically involves the reaction of 4-ethoxybenzaldehyde with propen-1-ol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 2-Propen-1-ol, 3-(4-ethoxyphenyl)- can be achieved through a multi-step process that includes the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. The use of advanced techniques such as chromatography and distillation ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-(4-ethoxyphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Propen-1-ol, 3-(4-ethoxyphenyl)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 3-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with various biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-propen-1-ol: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.

    2-Propen-1-ol, 3-phenyl-: This compound lacks the ethoxy group on the phenyl ring.

Uniqueness

2-Propen-1-ol, 3-(4-ethoxyphenyl)- is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-en-1-ol

InChI

InChI=1S/C11H14O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8,12H,2,9H2,1H3/b4-3+

InChI Key

GFSWFUCBLILOSX-ONEGZZNKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/CO

Canonical SMILES

CCOC1=CC=C(C=C1)C=CCO

Origin of Product

United States

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